N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine
Description
N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine is a secondary amine characterized by a benzyl group substituted at the 3-position with a 1,3-dioxolane ring and a methylamine functional group. The 1,3-dioxolane moiety confers unique stereoelectronic properties, enhancing solubility and influencing reactivity. Its structural features, including the electron-rich dioxolane ring and the basic methylamine group, distinguish it from simpler benzylamines or aliphatic amines.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H15NO2/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
UHUSHLINJFTZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine typically involves the formation of the 1,3-dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methylamine moiety can be added through reductive amination of the corresponding aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated amines, acylated amines
Scientific Research Applications
{[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3-(1,3-dioxolan-2-yl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, while the amine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Structural Analogues with Benzodioxole/Dioxolane Moieties
The 1,3-dioxolane ring is a critical feature shared with compounds like MDMA (3,4-methylenedioxymethamphetamine) and MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine). However, the substitution pattern and functional groups lead to divergent properties:
| Compound Name | Key Structural Features | Biological/Chemical Properties | Reference |
|---|---|---|---|
| N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine | 3-(1,3-Dioxolan-2-yl)benzyl + N-methylamine | Potential precursor; moderate basicity | Target |
| MDMA | 3,4-Methylenedioxy-substituted methamphetamine | Strong serotonergic activity; psychoactive | |
| N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine | Benzodioxol-5-ylmethyl + N-methylamine | Used as a synthetic precursor; limited bioactivity | |
| N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | Benzodioxol-5-yl + butanamine chain | Mild psychoactive effects; lower potency than MDMA |
Key Differences :
- Substitution Position : The target compound’s dioxolane is at the benzyl 3-position, whereas MDMA and MBDB feature 3,4-methylenedioxy or 5-position substitutions. This alters electronic distribution and steric interactions.
Methylamine-Containing Analogues
Compounds with N-methylamine groups exhibit varied reactivity and biological interactions:
| Compound Name | Structural Features | Notable Properties | Reference |
|---|---|---|---|
| N-(4-Methoxybenzyl)-N-methylamine | 4-Methoxybenzyl + N-methylamine | Enhanced receptor binding; used in drug design | |
| N-(3-Chloro-2-fluorobenzyl)-N-methylamine | Halogenated benzyl + N-methylamine | Investigated for medicinal applications | |
| N-(5-Chloro-2-methoxybenzyl)-N-methylamine | Chloro-methoxybenzyl + N-methylamine | Studied for therapeutic potential |
Key Insights :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in halogenated analogs increase polarity and metabolic stability compared to the target compound’s dioxolane ring .
- Solubility : The dioxolane ring improves aqueous solubility relative to purely aromatic or halogenated analogs .
Biological Activity
N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the 1,3-dioxolane moiety may influence the compound's interaction with biological systems, making it a subject for various studies aimed at evaluating its efficacy against pathogens and other biological targets.
Chemical Structure and Properties
The compound features a dioxolane ring, which is known for its role in enhancing the biological activity of various derivatives. The general structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H15N1O2 |
| Molecular Weight | 195.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antiviral Activity
Research has indicated that compounds containing a 1,3-dioxolane structure exhibit significant antiviral properties. For instance, studies on related dioxolane derivatives have shown promising results against HIV-1, suggesting that modifications to the dioxolane ring can enhance antiviral potency. In particular, compounds with alkyl amino groups at strategic positions have demonstrated increased activity against drug-resistant strains of HIV .
Antibacterial and Antifungal Activity
A series of synthesized 1,3-dioxolanes were evaluated for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited potent activity against various strains of bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, along with antifungal efficacy against Candida albicans.
Table 2: Biological Activity Results
| Compound ID | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 1 | >1000 | >1000 |
| 2 | 625 | 500 |
| 3 | 1250 | 250 |
| 4 | 625 | 125 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the dioxolane ring may stabilize interactions with biological targets, enhancing binding affinity and selectivity. Molecular modeling studies have indicated that such compounds can effectively inhibit viral reverse transcriptase and other critical enzymes in pathogenic organisms .
Study on Antiviral Efficacy
In a study evaluating the antiviral efficacy of various dioxolane derivatives, it was found that specific modifications to the dioxolane structure significantly improved activity against HIV-1. The most potent compound tested was shown to be effective at concentrations significantly lower than those required for existing antiviral drugs .
Study on Antibacterial Properties
Another study focused on the antibacterial properties of synthesized dioxolanes demonstrated that certain compounds showed remarkable activity against resistant bacterial strains. For example, compound 2 exhibited an MIC value of 625 µg/mL against S. aureus, indicating its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
